Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate
Overview
Description
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is an organosulfur compound that contains both a chlorosulfonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluorobutanoate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction scheme is as follows:
Ethyl 4,4,4-trifluorobutanoate+Chlorosulfonic acid→Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Products include sulfonamides and thiols.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate involves the reactivity of the chlorosulfonyl group and the trifluoromethyl group. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic and steric properties to the molecule. These properties make the compound useful in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutyrate
- Ethyl 3-(chlorosulfonyl)-4,4,4-trifluoropentanoate
- Ethyl 3-(chlorosulfonyl)-4,4,4-trifluoropropanoate
Uniqueness
Ethyl 3-(chlorosulfonyl)-4,4,4-trifluorobutanoate is unique due to the presence of both the chlorosulfonyl group and the trifluoromethyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-4,4,4-trifluorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O4S/c1-2-14-5(11)3-4(6(8,9)10)15(7,12)13/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPCUYHLMPLYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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